Cas no 2243513-72-4 (Tert-butyl N-[[(2R,4S)-2-methylpiperidin-4-yl]methyl]carbamate)

Tert-butyl N-[[(2R,4S)-2-methylpiperidin-4-yl]methyl]carbamate is a chiral piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group. Its stereochemically defined structure, with (2R,4S) configuration, makes it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and bioactive compounds. The Boc group enhances stability and facilitates selective deprotection under mild acidic conditions, enabling controlled functionalization. The methylpiperidine core contributes to conformational rigidity, which can influence binding affinity in drug design. This compound is commonly employed in peptide chemistry and medicinal chemistry research, offering precise stereocontrol and compatibility with a range of synthetic transformations. Its high purity and well-defined stereochemistry ensure reproducibility in complex synthetic routes.
Tert-butyl N-[[(2R,4S)-2-methylpiperidin-4-yl]methyl]carbamate structure
2243513-72-4 structure
商品名:Tert-butyl N-[[(2R,4S)-2-methylpiperidin-4-yl]methyl]carbamate
CAS番号:2243513-72-4
MF:C12H24N2O2
メガワット:228.331163406372
CID:6174176
PubChem ID:129408141

Tert-butyl N-[[(2R,4S)-2-methylpiperidin-4-yl]methyl]carbamate 化学的及び物理的性質

名前と識別子

    • EN300-6482615
    • 2243513-72-4
    • Tert-butyl N-[[(2R,4S)-2-methylpiperidin-4-yl]methyl]carbamate
    • rac-tert-butyl N-{[(2R,4S)-2-methylpiperidin-4-yl]methyl}carbamate
    • インチ: 1S/C12H24N2O2/c1-9-7-10(5-6-13-9)8-14-11(15)16-12(2,3)4/h9-10,13H,5-8H2,1-4H3,(H,14,15)/t9-,10+/m1/s1
    • InChIKey: GINLVFREZSGMHJ-ZJUUUORDSA-N
    • ほほえんだ: O(C(NC[C@H]1CCN[C@H](C)C1)=O)C(C)(C)C

計算された属性

  • せいみつぶんしりょう: 228.183778013g/mol
  • どういたいしつりょう: 228.183778013g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 236
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.7
  • トポロジー分子極性表面積: 50.4Ų

Tert-butyl N-[[(2R,4S)-2-methylpiperidin-4-yl]methyl]carbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6482615-0.25g
rac-tert-butyl N-{[(2R,4S)-2-methylpiperidin-4-yl]methyl}carbamate
2243513-72-4 95.0%
0.25g
$672.0 2025-03-15
Enamine
EN300-6482615-2.5g
rac-tert-butyl N-{[(2R,4S)-2-methylpiperidin-4-yl]methyl}carbamate
2243513-72-4 95.0%
2.5g
$2660.0 2025-03-15
Enamine
EN300-6482615-10.0g
rac-tert-butyl N-{[(2R,4S)-2-methylpiperidin-4-yl]methyl}carbamate
2243513-72-4 95.0%
10.0g
$5837.0 2025-03-15
Enamine
EN300-6482615-1.0g
rac-tert-butyl N-{[(2R,4S)-2-methylpiperidin-4-yl]methyl}carbamate
2243513-72-4 95.0%
1.0g
$1357.0 2025-03-15
Enamine
EN300-6482615-5.0g
rac-tert-butyl N-{[(2R,4S)-2-methylpiperidin-4-yl]methyl}carbamate
2243513-72-4 95.0%
5.0g
$3935.0 2025-03-15
Aaron
AR028QH5-1g
rac-tert-butylN-{[(2R,4S)-2-methylpiperidin-4-yl]methyl}carbamate
2243513-72-4 95%
1g
$1891.00 2025-02-16
1PlusChem
1P028Q8T-2.5g
rac-tert-butylN-{[(2R,4S)-2-methylpiperidin-4-yl]methyl}carbamate
2243513-72-4 95%
2.5g
$3350.00 2024-05-25
1PlusChem
1P028Q8T-250mg
rac-tert-butylN-{[(2R,4S)-2-methylpiperidin-4-yl]methyl}carbamate
2243513-72-4 95%
250mg
$893.00 2024-05-25
1PlusChem
1P028Q8T-5g
rac-tert-butylN-{[(2R,4S)-2-methylpiperidin-4-yl]methyl}carbamate
2243513-72-4 95%
5g
$4926.00 2024-05-25
Aaron
AR028QH5-100mg
rac-tert-butylN-{[(2R,4S)-2-methylpiperidin-4-yl]methyl}carbamate
2243513-72-4 95%
100mg
$672.00 2025-02-16

Tert-butyl N-[[(2R,4S)-2-methylpiperidin-4-yl]methyl]carbamate 関連文献

Tert-butyl N-[[(2R,4S)-2-methylpiperidin-4-yl]methyl]carbamateに関する追加情報

Tert-butyl N-[[(2R,4S)-2-methylpiperidin-4-yl]methyl]carbamate: A Comprehensive Overview

The compound Tert-butyl N-[[(2R,4S)-2-methylpiperidin-4-yl]methyl]carbamate, identified by the CAS number 2243513-72-4, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development and materials science.

Recent studies have highlighted the importance of stereochemistry in the synthesis and functionality of this compound. The (2R,4S) configuration of the piperidine ring plays a crucial role in determining its pharmacokinetic properties, making it a valuable candidate for targeted drug delivery systems. Researchers have explored its ability to act as a bioisostere in medicinal chemistry, offering insights into its potential as a lead compound for novel therapeutic agents.

The synthesis of Tert-butyl N-[[(2R,4S)-2-methylpiperidin-4-yl]methyl]carbamate involves a multi-step process that includes the formation of the piperidine ring and subsequent functionalization to introduce the tert-butyl carbamate group. Advanced techniques such as asymmetric catalysis and stereocontrolled reactions have been employed to ensure high enantiomeric purity, which is essential for its biological activity studies.

In terms of applications, this compound has shown promise in the development of prodrugs and controlled-release drug delivery systems. Its stability under physiological conditions and ability to undergo enzymatic cleavage make it an ideal candidate for site-specific drug activation. Recent research has also explored its use as a building block in the synthesis of complex natural product analogs, further underscoring its versatility.

The structural integrity of Tert-butyl N-[[(2R,4S)-2-methylpiperidin-4-yl]methyl]carbamate is complemented by its favorable physicochemical properties, including solubility and permeability profiles that align with the criteria for drug-like molecules. These attributes have made it a subject of interest in high-throughput screening campaigns aimed at identifying novel bioactive compounds.

Moreover, computational studies using molecular docking and dynamics simulations have provided valuable insights into its interactions with biological targets. These studies have revealed that the compound exhibits selectivity towards certain receptors and enzymes, paving the way for its potential use in treating various pathological conditions.

In conclusion, Tert-butyl N-[[(2R,4S)-2-methylpiperidin-4-yl]methyl]carbamate stands out as a compelling molecule with diverse applications across multiple disciplines. Its unique stereochemical features, robust synthesis methods, and promising biological profiles position it as a key player in contemporary chemical research.

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